
PCLX-001
描述
PCLX-001 是一种有效的 N-肉豆蔻酰转移酶蛋白的小分子抑制剂,专门针对 N-肉豆蔻酰转移酶 1 和 N-肉豆蔻酰转移酶 2。 该化合物在临床前研究中已显示出抑制血液和淋巴瘤细胞系的巨大潜力,在免疫缺陷小鼠体内生长的肿瘤中实现了完全缓解 .
准备方法
合成路线及反应条件
反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .
工业生产方法
PCLX-001 的工业生产遵循类似的合成路线,但规模扩大以适应更大的数量。该过程涉及严格的质量控制措施,以确保一致性和有效性。 该化合物在受控环境中生产,以防止污染并确保最高的纯度标准 .
化学反应分析
反应类型
PCLX-001 会经历几种类型的化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,导致形成氧化产物。
还原: 该反应涉及添加氢或去除氧,导致形成还原产物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及各种催化剂,以促进取代反应。 条件通常涉及控制温度和压力,以优化反应速率和产率 .
主要形成的产物
科学研究应用
PCLX-001 具有广泛的科学研究应用,包括:
化学: 用作研究 N-肉豆蔻酰转移酶蛋白的抑制及其在各种生化途径中的作用的工具。
生物学: 用于细胞培养研究,以研究其对细胞增殖和凋亡的影响。
医学: 正在进行临床试验,以探索其在治疗血液肿瘤和淋巴瘤方面的潜在用途。
作用机制
PCLX-001 通过抑制 N-肉豆蔻酰转移酶蛋白(特别是 N-肉豆蔻酰转移酶 1 和 N-肉豆蔻酰转移酶 2)的活性发挥作用。这种抑制会破坏肉豆蔻酰化过程,而肉豆蔻酰化过程对于各种参与细胞信号传导和存活的蛋白质的正常功能至关重要。 通过阻断此过程,this compound 诱导癌细胞凋亡并抑制其增殖 .
相似化合物的比较
类似化合物
Zelenirstat: 另一种具有类似特性和应用的 N-肉豆蔻酰转移酶抑制剂。
PCLX-001 的独特性
This compound 因其对 N-肉豆蔻酰转移酶 1 和 N-肉豆蔻酰转移酶 2 的高亲和力以及强大的临床前抗肿瘤活性而脱颖而出。 其在人类癌症模型中实现完全缓解的能力及其口服给药的潜力使其成为进一步开发的有希望的候选者 .
生物活性
PCLX-001 is a novel small molecule inhibitor targeting N-myristoyltransferases (NMT1 and NMT2), which are crucial for the myristoylation of proteins involved in cancer cell signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical findings from various studies.
This compound operates by inhibiting NMTs, which are responsible for the myristoylation of proteins that facilitate their membrane localization and functional activity. This modification is essential for the proper functioning of numerous signaling pathways critical in cancer biology. By inhibiting NMTs, this compound disrupts these pathways, leading to reduced survival signaling in cancer cells.
- Target Proteins : this compound has a high affinity for NMT1 and NMT2, with IC50 values of 5 nM and 8 nM, respectively .
- Impact on Cancer Cell Lines : Preclinical studies demonstrated that this compound effectively inhibits hematologic malignancies and solid tumor lines, including those from breast, lung, bladder, and pancreatic cancers .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics:
Parameter | Value |
---|---|
Peak Plasma Concentration | 278 ng/mL |
Time to Peak Concentration | 1.1 hours |
Terminal Half-Life | 16 hours |
Bioavailability | Complete |
The pharmacokinetic profile supports a once-daily oral dosing regimen, making it convenient for patient administration .
Phase I Trials
The first-in-human clinical trial assessed the safety and tolerability of this compound in patients with relapsed or refractory non-Hodgkin lymphoma (R/R NHL) and advanced solid tumors.
- Patient Demographics : The trial included patients aged 18 years and older with histologically confirmed malignancies who had failed prior therapies.
- Dosing Regimen : Patients received escalating doses starting at 20 mg daily over a 28-day cycle .
Results indicated that this compound was well tolerated without significant dose-limiting toxicities (DLTs). Preliminary findings suggested promising anti-tumor activity in various malignancies:
- Hematologic Cancers : Significant responses were observed in patients with DLBCL.
- Solid Tumors : Notable effects were reported in xenograft models derived from lung and breast cancers .
Case Study
A notable case involved an 86-year-old woman with relapsed DLBCL who was treated with this compound as part of the Phase I trial. The treatment led to measurable pharmacodynamic effects without apparent toxicity to normal T and B cells after 28 days .
Safety Profile
In non-clinical safety assessments, this compound demonstrated no significant cardiotoxicity or off-target effects. The primary adverse effect noted was dose-limiting diarrhea during initial trials .
属性
IUPAC Name |
2,6-dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)pyrazol-4-yl]-4-(2-piperazin-1-ylpyridin-4-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Cl2N6O2S/c1-15(2)11-21-23(16(3)31(4)29-21)30-35(33,34)24-19(25)12-18(13-20(24)26)17-5-6-28-22(14-17)32-9-7-27-8-10-32/h5-6,12-15,27,30H,7-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTSLVQYGBHNRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CC(C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215011-08-7 | |
Record name | PCLX-001 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15567 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PCLX-001 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HY8BYC3Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。